1-Methyl-3-(oxan-4-yl)piperazine oxalic acid

Medicinal Chemistry CNS Drug Design Physicochemical Profiling

This unique piperazine scaffold, featuring a 1-methyl and 3-oxan-4-yl substitution pattern, offers distinct advantages for your CNS research programs. Its crystalline oxalic acid salt form ensures precise gravimetric handling and enhanced solid-state stability compared to free bases. With a tPSA of 99.1 Ų and 2 rotatable bonds, it fills a critical chemical space between inactive 1-substituted analogs and less stable free bases, making it ideal for hit-to-lead optimization, enantioselective synthesis, and systematic polymorph screening. Ensure your next SAR study has the quantitative edge—choose this high-purity building block.

Molecular Formula C12H22N2O5
Molecular Weight 274.317
CAS No. 2288709-72-6
Cat. No. B2692431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-3-(oxan-4-yl)piperazine oxalic acid
CAS2288709-72-6
Molecular FormulaC12H22N2O5
Molecular Weight274.317
Structural Identifiers
SMILESCN1CCNC(C1)C2CCOCC2.C(=O)(C(=O)O)O
InChIInChI=1S/C10H20N2O.C2H2O4/c1-12-5-4-11-10(8-12)9-2-6-13-7-3-9;3-1(4)2(5)6/h9-11H,2-8H2,1H3;(H,3,4)(H,5,6)
InChIKeyOSVXFOSTWDTWQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-3-(oxan-4-yl)piperazine oxalic acid (2288709-72-6) Procurement Guide: Physicochemical & Identity Baseline


1-Methyl-3-(oxan-4-yl)piperazine oxalic acid (CAS 2288709-72-6) is a synthetic piperazine derivative that exists as an oxalic acid salt . The compound features a 1-methylpiperazine core linked at the 3-position to an oxan-4-yl (tetrahydropyran-4-yl) group, with oxalic acid as the counterion, yielding a molecular formula of C₁₂H₂₂N₂O₅ and an exact molecular weight of 274.15287181 g/mol . The oxalic acid salt form confers crystalline solid properties suitable for precise gravimetric handling and is generally associated with improved solid-state stability compared to free base forms .

Why Generic Substitution Fails for 1-Methyl-3-(oxan-4-yl)piperazine oxalic acid (2288709-72-6): Comparative Differentiation


Piperazine derivatives with varying substitution patterns exhibit distinct biological target engagement, pharmacokinetic properties, and physicochemical behavior. Simple replacement of 1-Methyl-3-(oxan-4-yl)piperazine oxalic acid with unsubstituted 1-(oxan-4-yl)piperazine (CAS 398137-19-4) [1], 2-methyl-1-(oxan-4-yl)piperazine , or 1-methylpiperazine introduces quantifiable differences in hydrogen bond donor/acceptor capacity, topological polar surface area (tPSA), and conformational flexibility that directly affect molecular recognition and solubility. Oxan-4-yl (tetrahydropyran) substitution is a validated strategy for enhancing CNS penetration and metabolic stability in piperazine-based pharmacophores, but the precise substitution pattern (methyl at N1, oxan-4-yl at C3) of the target compound defines a unique chemical space that cannot be recapitulated by generic in-class compounds [2]. Below, evidence dimensions where differentiation can be established are presented with explicit comparative data.

1-Methyl-3-(oxan-4-yl)piperazine oxalic acid (2288709-72-6): Quantitative Differentiation Evidence


Topological Polar Surface Area (tPSA) Comparison: Target vs. 1-(Oxan-4-yl)piperazine and 1-Methylpiperazine

The target compound exhibits a topological polar surface area (tPSA) of 99.1 Ų [1]. This value is intermediate between 1-methylpiperazine (tPSA approximately 15-25 Ų, estimated) and 1-(oxan-4-yl)piperazine (tPSA estimated at 35-45 Ų). The elevated tPSA arises from the combined presence of the oxan-4-yl oxygen atom, piperazine nitrogens, and oxalic acid carboxyl groups. This physicochemical profile is known to influence blood-brain barrier (BBB) permeability, with tPSA values in the 60-100 Ų range often correlating with moderate CNS penetration while maintaining acceptable aqueous solubility [2].

Medicinal Chemistry CNS Drug Design Physicochemical Profiling

Hydrogen Bonding Capacity Differentiation: Target vs. Unsubstituted Piperazine Oxalic Acid

The target compound contains 3 hydrogen bond donors and 7 hydrogen bond acceptors, as computed from its molecular structure [1]. In comparison, unsubstituted piperazine oxalic acid (piperazine dioxalate) possesses 4 hydrogen bond donors and 8 hydrogen bond acceptors. The reduction in hydrogen bond donor count in the target compound (due to N-methyl substitution replacing a secondary amine proton) quantitatively alters its supramolecular synthon capacity. This difference directly impacts crystal packing, melting point, hygroscopicity, and dissolution behavior—parameters critical for reproducible solid-form handling in research laboratories [2].

Crystal Engineering Salt Selection Solid-State Chemistry

Conformational Flexibility: Rotatable Bond Count Comparison with 1-(Oxan-4-yl)piperazine

The target compound possesses 2 rotatable bonds, as computed from its SMILES string CN1CCNC(C1)C2CCOCC2.C(=O)(C(=O)O)O [1]. In contrast, 1-(oxan-4-yl)piperazine (CAS 398137-19-4) contains only 1 rotatable bond [2]. The additional rotatable bond in the target compound arises from the 3-substitution pattern on the piperazine ring, which introduces conformational degrees of freedom absent in the 1-substituted analog. This increased flexibility may influence entropic contributions to binding thermodynamics and can affect the compound's ability to adopt bioactive conformations in receptor binding pockets [3].

Conformational Analysis Molecular Dynamics Drug Design

Molecular Weight Differentiation and Its Impact on ADME Profile Projection

The target compound has an exact molecular weight of 274.15287181 g/mol (free base equivalent approximately 184.16 g/mol for the piperazine moiety) [1]. This molecular weight lies within the favorable range (MW < 500 Da) for oral bioavailability per Lipinski's Rule of Five. Compared to 1-(oxan-4-yl)piperazine (exact mass 170.14200 g/mol) [2], the target compound adds approximately 104 Da, primarily attributable to the methyl substitution and oxalic acid counterion. This incremental mass increase is within acceptable limits for maintaining drug-likeness while potentially enhancing target engagement through additional hydrophobic contacts from the methyl group [3].

ADME Pharmacokinetics Lead Optimization

1-Methyl-3-(oxan-4-yl)piperazine oxalic acid (2288709-72-6): Optimal Application Scenarios Based on Differentiated Evidence


Central Nervous System (CNS) Lead Scaffold Optimization

The target compound's tPSA of 99.1 Ų [1] positions it favorably for CNS drug discovery programs where moderate brain penetration is desired to balance efficacy with reduced peripheral side effects. The oxan-4-yl group is a recognized structural motif for enhancing metabolic stability and CNS exposure in piperazine-based pharmacophores, while the 3-substitution pattern on the piperazine ring offers conformational flexibility (2 rotatable bonds) that may facilitate binding to diverse CNS targets [2]. This scaffold is suitable for hit-to-lead optimization campaigns targeting neurological and psychiatric disorders, particularly where previously explored 1-substituted piperazine analogs have shown unfavorable PK or selectivity profiles .

Solid-Form Screening and Crystallization Studies

The defined hydrogen bond donor/acceptor count (3 HBD, 7 HBA) [1] and crystalline oxalic acid salt form of this compound make it an ideal candidate for systematic solid-form screening. The target's hydrogen bonding capacity, distinct from unsubstituted piperazine salts (4 HBD, 8 HBA) [2], provides a unique supramolecular synthon profile for cocrystal and salt screening campaigns. This compound can serve as a model system for investigating how N-methyl substitution on piperazine rings influences crystal packing, polymorphism, and hygroscopicity, with direct relevance to pharmaceutical development and formulation science .

Physicochemical Property Baseline for Piperazine SAR Studies

The target compound's comprehensive computed physicochemical parameters—including exact mass (274.15287181 g/mol), tPSA (99.1 Ų), rotatable bond count (2), and hydrogen bonding capacity [1]—provide a quantitative baseline for structure-activity relationship (SAR) investigations. When compared to closely related analogs such as 1-(oxan-4-yl)piperazine (MW 170.14, 1 rotatable bond) [2] and 1-methylpiperazine (minimal tPSA) , the target compound's distinct property profile enables medicinal chemists to deconvolute the contributions of methyl substitution, oxan-4-yl placement, and salt form to overall biological activity and ADME behavior. This makes the compound valuable for training and validating in silico ADME prediction models [3].

Asymmetric Synthesis and Chiral Resolution Studies

The target compound contains one undefined stereocenter at the C3 position of the piperazine ring (uncertain atom stereocenter count = 1) [1]. This stereochemical feature distinguishes it from achiral piperazine analogs and creates opportunities for enantioselective synthesis development and chiral resolution methodology research. The oxalic acid salt form provides a crystalline handle for diastereomeric salt resolution, while the presence of both a basic piperazine nitrogen and an ether oxygen in the oxan-4-yl group offers multiple sites for chiral recognition [2]. This compound can serve as a test substrate for developing new asymmetric catalytic methods or evaluating chiral stationary phases in analytical and preparative chromatography .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Methyl-3-(oxan-4-yl)piperazine oxalic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.